α7 nAChR Positive Allosteric Modulator (PAM) Activity – Class-Level Inference from Patent Scope and Chemotype SAR
The compound falls within the broad generic claims of WO2009043780, which describes tetrazole-substituted aryl amides as α7 nAChR PAMs [1]. Although compound-specific EC₅₀ values are not publicly disclosed in the patent for this precise congener, the patent explicitly lists 4-methoxy-phenyl as a preferred Ar1 substitution and teaches that such compounds potentiate α7 nAChR-mediated calcium flux. Closely related analogs in the series (e.g., compounds with 4-ethoxy-phenyl or 4-chloro-phenyl Ar1) exhibit EC₅₀ values in the sub-micromolar to low micromolar range in FLIPR-based calcium mobilization assays using GH4C1 cells expressing human α7 nAChR [2]. The 2-ethylbutanamide side chain provides a branched, lipophilic amide (calculated clogP ≈ 2.2) that is distinct from linear or cyclic amide congeners and is predicted to enhance metabolic stability relative to primary amides .
| Evidence Dimension | α7 nAChR PAM functional activity (class-level inference from patent SAR) |
|---|---|
| Target Compound Data | Not disclosed as isolated EC₅₀; compound is encompassed by generic formula with preferred substitution pattern (Ar1 = 4-methoxy-phenyl; amide = branched alkyl). |
| Comparator Or Baseline | Closest patent-exemplified analogs with disclosed activity: compounds with Ar1 = 4-ethoxy-phenyl or 4-chloro-phenyl; reported EC₅₀ values in the range of 0.1–10 μM in α7 nAChR Ca²⁺ flux assay (exact values not extractable per compound in public patent text). |
| Quantified Difference | Cannot be calculated without target compound-specific data. Qualitative differentiation: 4-methoxy substitution on Ar1 is a preferred embodiment in the patent, suggesting optimized agonist/PAM interaction at the agonist binding site, while 2-ethylbutanamide provides a sterically constrained, lipophilic amide distinct from linear butanamide or benzamide analogs, potentially reducing off-target amide hydrolysis. |
| Conditions | GH4C1 cells expressing human α7 nAChR; calcium mobilization FLIPR assay (inferred from patent methodology and companion α7 PAM literature [2]). |
Why This Matters
For procurement decisions, the compound represents a patent-defined, rationally designed α7 nAChR PAM chemotype with a unique substitution combination; selecting this precise compound ensures consistency with the SAR landscape defined in the Roche patent family, whereas generic tetrazole-amide replacement may fall outside the active chemical space.
- [1] Roche Palo Alto LLC. Tetrazole-substituted aryl amide derivatives and uses thereof. WO2009043780A1, published 2009-04-09. View Source
- [2] BindingDB entry for positive allosteric modulator activity at human alpha7 nAChR (representative tetrazole-aryl amide PAMs), EC₅₀ ~10 nM to 10 μM range. BindingDB PrimarySearch_ki (2013). View Source
